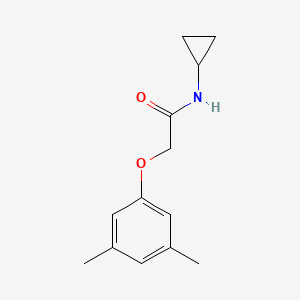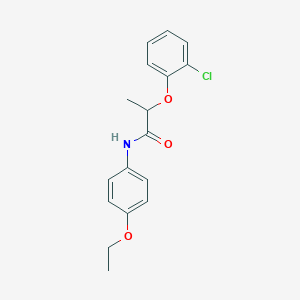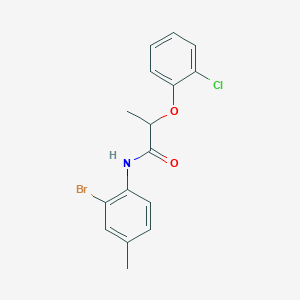
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, also known as propanil, is an herbicide widely used in agriculture to control weeds in rice paddies, cotton fields, and other crops. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of propanil contains a chlorophenoxy group and a dichlorobenzyl group, which are responsible for its herbicidal activity.
Wirkmechanismus
Propanil works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This results in the accumulation of reactive oxygen species, leading to oxidative stress and ultimately, plant death.
Biochemical and Physiological Effects:
Propanil has been shown to have toxic effects on non-target organisms, including humans and animals. In humans, exposure to 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been associated with skin and eye irritation, respiratory problems, and neurological effects. In animals, 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been shown to cause liver and kidney damage, as well as reproductive and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propanil is a widely used herbicide, and its effects on plants and the environment have been extensively studied. Its use in lab experiments allows for the investigation of its mode of action and the development of new herbicides with similar properties. However, its toxic effects on non-target organisms limit its use in certain experiments, and precautions should be taken to minimize exposure.
Zukünftige Richtungen
Future research on 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide should focus on developing safer and more effective herbicides with similar modes of action. This could involve the synthesis of new compounds with improved selectivity and reduced toxicity. Additionally, research should be conducted on the environmental fate and transport of 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, as well as its effects on non-target organisms in different ecosystems.
Wissenschaftliche Forschungsanwendungen
Propanil has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. However, its use has also been associated with environmental pollution, as it can contaminate surface and groundwater.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3,4-dichlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-10(22-15-5-3-2-4-13(15)18)16(21)20-9-11-6-7-12(17)14(19)8-11/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDABUKKWBOVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![2-(4-tert-butylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4278091.png)
![2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)



![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)


